2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE
Description
2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a methoxybenzene ring, and an acetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-12-21-20(23)14-22(16-8-6-15(2)7-9-16)28(24,25)17-10-11-18(26-3)19(13-17)27-4/h5-11,13H,1,12,14H2,2-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHPHRBPQZMVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfonamide Intermediate: The reaction of 4-methylphenylamine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Acylation: The sulfonamide intermediate is then acylated with acryloyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxybenzene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The acetamide group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-Methoxyphenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and sulfonamide groups allows for diverse interactions with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
